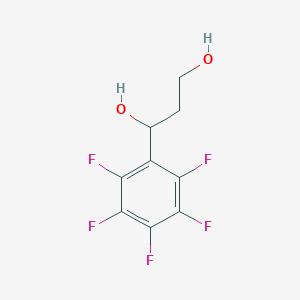
(S)-1-(Perfluorophenyl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Perfluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a perfluorophenyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable candidate for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Perfluorophenyl)-1,3-propanediol typically involves the reaction of perfluorophenyl derivatives with 1,3-propanediol under controlled conditions. One common method includes the use of a Grignard reagent, where perfluorophenyl magnesium bromide reacts with 1,3-propanediol in the presence of a catalyst to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(Perfluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl ketones, while reduction can produce perfluorophenyl alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Perfluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that require stable and long-lasting compounds.
Industry: Its unique properties are leveraged in the production of high-performance materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of (S)-1-(Perfluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(Perfluorophenyl)-2,3-propanediol: Similar in structure but with different positional isomerism.
(S)-1-(Trifluoromethylphenyl)-1,3-propanediol: Contains a trifluoromethyl group instead of a perfluorophenyl group.
(S)-1-(Perfluorobutyl)-1,3-propanediol: Features a perfluorobutyl group, offering different chemical properties.
Uniqueness: (S)-1-(Perfluorophenyl)-1,3-propanediol stands out due to its high thermal stability and resistance to chemical degradation, which are not as pronounced in its analogs. These properties make it particularly valuable for applications requiring long-term stability and durability.
Eigenschaften
Molekularformel |
C9H7F5O2 |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentafluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H7F5O2/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h3,15-16H,1-2H2 |
InChI-Schlüssel |
HJZSSWYUZXAUFW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
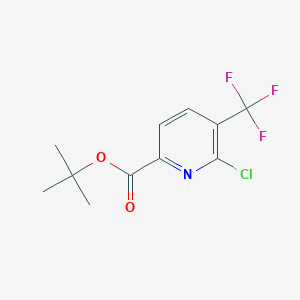

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
methanone](/img/structure/B13679975.png)
![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
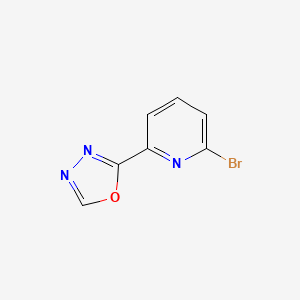
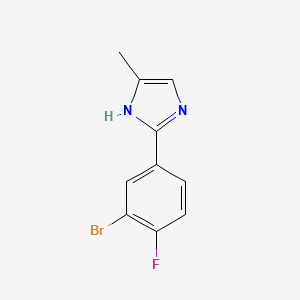
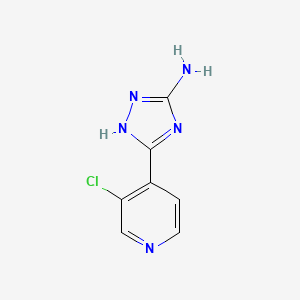
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
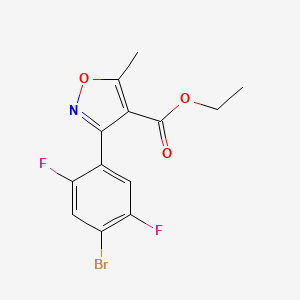
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)
